molecular formula C8H13N3O B053956 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide CAS No. 113630-76-5

5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide

Cat. No. B053956
M. Wt: 167.21 g/mol
InChI Key: TVSYFZTYBHWLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide, also known as IMPC or Isopropylmethylpyrazolylcarboxamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research.

Mechanism Of Action

5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide works by modulating the activity of certain ion channels in the brain. Specifically, it has been found to selectively enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can have a calming effect on the brain.

Biochemical And Physiological Effects

5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that it can reduce anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have analgesic properties and can reduce pain in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its specificity for GABA-A receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other receptors in the brain. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. One area of research is the development of new drugs for the treatment of neurological disorders based on the activity of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. Another area of research is the investigation of the biochemical and physiological effects of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in humans. Additionally, there is a need for further research on the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential interactions with other drugs. Finally, there is a need for the development of new methods for synthesizing and administering 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments.
In conclusion, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields of research, particularly in the field of neuroscience. Its specificity for GABA-A receptors makes it a useful tool for researchers studying the activity of these receptors in the brain. Further research is needed to fully understand the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential applications in the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is in the field of neuroscience. Studies have shown that 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide can modulate the activity of certain ion channels in the brain, which can lead to the development of new drugs for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

CAS RN

113630-76-5

Product Name

5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methyl-5-propan-2-ylpyrazole-1-carboxamide

InChI

InChI=1S/C8H13N3O/c1-5(2)7-4-6(3)10-11(7)8(9)12/h4-5H,1-3H3,(H2,9,12)

InChI Key

TVSYFZTYBHWLDB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C(C)C)C(=O)N

Canonical SMILES

CC1=NN(C(=C1)C(C)C)C(=O)N

synonyms

1H-Pyrazole-1-carboxamide,3-methyl-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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